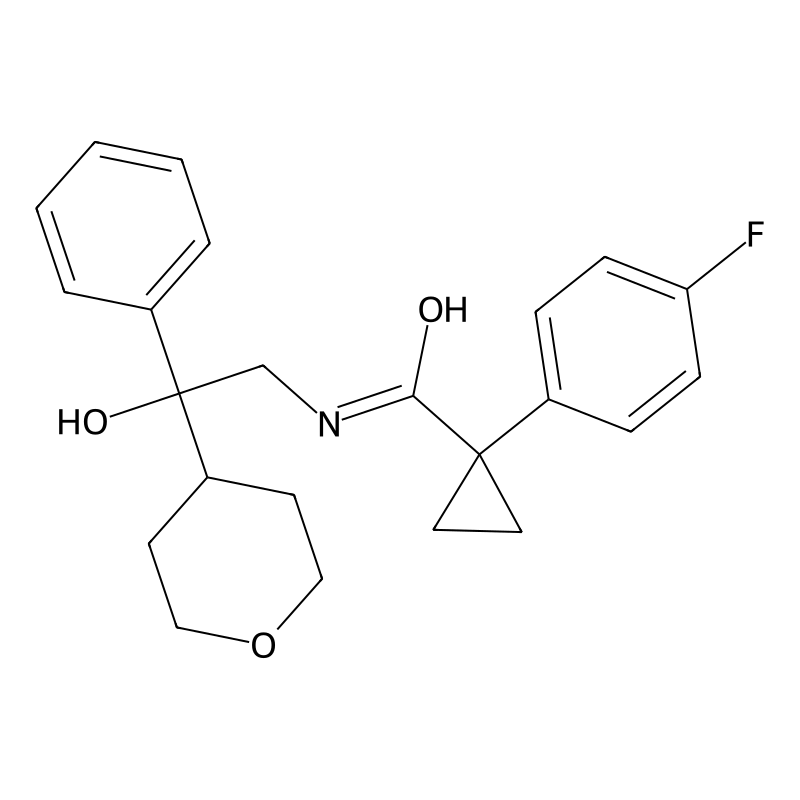

1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of 2-Hydroxy-2,3-Dihydrofuran Derivatives

Multistimuli-Responsive Chromic Behaviors and Photomodulable Fluorescence

Field: Materials Chemistry

Summary: A guest molecule 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride (FOV·Cl2) was designed and synthesized Its ketone–enol tautomerism (FOV2+ ↔ FHV+) in aqueous solution is governed by pH values

Methods: The solid-state inclusion complex formed β-cyclodextrin (β-CD) and FOV2+ (in the ketone form) demonstrated multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines

Results: The fluorescence emission of the inclusion complex FOV2+@β-CD can be reversibly modulated by the photochromic process The chromic and fluorescent properties of the FOV2+@β-CD endow it with practical utility in inkless printing, ammonia sensing, and multiple anti-counterfeiting

1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a cyclopropane ring, a fluorophenyl group, and a hydroxy-substituted oxane moiety. This compound is notable for its potential biological activities owing to the presence of multiple functional groups that may interact with various biological targets. Its molecular formula is , indicating a composition that supports diverse chemical reactivity and biological interactions.

- Potential for skin or eye irritation

- Unknown toxicity profile, requiring caution when handling

- Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

- Esterification: The hydroxyl group can participate in esterification reactions with carboxylic acids.

- Nucleophilic substitution: The presence of the fluorine atom can facilitate nucleophilic substitution reactions, where nucleophiles can replace the fluorine atom.

- Reductive reactions: The carbonyl group in the amide can be reduced to form an amine.

These reactions highlight the compound's potential for further synthetic modifications and applications in medicinal chemistry .

The biological activity of 1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide has been explored in various studies. It exhibits potential as:

- Anti-inflammatory agent: Due to its structural features, it may interact with pathways involved in inflammation.

- Antitumor activity: Some derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective effects: The compound's ability to modulate neurotransmitter systems could be beneficial for neurodegenerative diseases.

Further research is required to elucidate its specific mechanisms of action and therapeutic potential .

The synthesis of 1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can be performed under acidic or basic conditions to form the cyclopropane ring.

- Functional Group Modifications: Subsequent modifications involving hydroxylation and fluorination can be introduced through standard organic reactions.

- Multi-step Synthesis: A combination of condensation reactions followed by selective reductions and substitutions may yield the desired compound.

These synthetic routes emphasize the versatility and complexity involved in producing this compound .

The applications of 1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide extend into various fields:

- Pharmaceutical Development: Its potential as an anti-inflammatory or neuroprotective agent makes it a candidate for drug development.

- Material Science: The unique properties of this compound may lend themselves to applications in polymer science or as additives in composite materials.

- Biochemical Research: It may serve as a tool compound in studying biological pathways related to inflammation and neuroprotection .

Interaction studies involving 1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide are crucial for understanding its biological effects:

- Binding Affinity Studies: Investigating how well this compound binds to specific receptors or enzymes can provide insights into its mechanism of action.

- In Vivo Studies: Animal models can help assess the therapeutic efficacy and safety profile of the compound.

These studies are essential for advancing this compound towards clinical applications .

Several compounds share structural similarities with 1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | Contains cyclopropane and fluorophenyl groups | Potential anti-cancer properties |

| 1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropane-1-carboxamide | Similar core structure with pyrazole substitution | Anti-inflammatory activity |

| N-(4-Fluorophenyl)-N-(1-methylpiperidin-4-yl)benzamide | Different nitrogen-containing ring but shares fluorophenyl moiety | Neuroprotective effects |

These comparisons illustrate the uniqueness of 1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide, particularly its specific combination of functional groups that may confer distinct biological activities not fully replicated by similar compounds .